molecular formula C14H14N2O3S B2692161 N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dimethylthiazol-5-yl)acetamide CAS No. 1226443-39-5

N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dimethylthiazol-5-yl)acetamide

Cat. No.: B2692161
CAS No.: 1226443-39-5
M. Wt: 290.34
InChI Key: GDROWDUABVDJPZ-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dimethylthiazol-5-yl)acetamide is a synthetic small molecule featuring a benzodioxole moiety linked via an acetamide bridge to a 2,4-dimethylthiazole heterocycle. The benzodioxole group (a methylenedioxyphenyl derivative) is a common pharmacophore in bioactive compounds, contributing to metabolic stability and lipophilicity. The thiazole ring, substituted with methyl groups at positions 2 and 4, introduces steric and electronic effects that influence molecular interactions.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-8-13(20-9(2)15-8)6-14(17)16-10-3-4-11-12(5-10)19-7-18-11/h3-5H,6-7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDROWDUABVDJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as benzo[d][1,3]dioxole and 2,4-dimethylthiazole.

    Reaction Steps:

    Reaction Conditions: These reactions often require the use of catalysts, solvents, and specific temperature and pressure conditions to optimize yield and purity. Common solvents include dichloromethane or ethanol, and catalysts might include Lewis acids or bases.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing reaction conditions to maximize yield and minimize costs. This might involve continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dimethylthiazol-5-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Studies might explore its efficacy in treating diseases or its role as a biochemical probe.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dimethylthiazol-5-yl)acetamide depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity. The benzodioxole and thiazole rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, or π-π stacking, influencing cellular pathways and physiological responses.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The 2,4-dimethyl substitution on the thiazole introduces steric hindrance absent in simpler thiazole derivatives (e.g., unsubstituted thiazole analogs).

Comparison with Analog Syntheses

Compound Key Reaction Steps Yield Reference
K-16 () Oxalyl chloride-mediated acid chloride formation + amine coupling 62%
4p () Silver-catalyzed decarboxylative acylation of isocyanides Not reported
Compound 28 () EDC-mediated coupling of benzimidazole precursor with 2-(benzodioxolyl)acetic acid 84%

Notable Trends:

  • Yields vary significantly (62–84%), influenced by steric hindrance and reaction conditions.
  • Oxalyl chloride methods () are efficient for electron-poor amines, while silver catalysis () enables access to α-ketoamides.

Physicochemical Properties

Melting Points and Solubility

Compound Melting Point (°C) Polarity Insights
Target Compound Not reported Likely moderate (thiazole increases polarity vs. benzylthio groups)
K-16 () 55.2–55.5 Low m.p. suggests flexible benzylthio group
4p () Not reported White solid; likely crystalline
Compound 7 () 198–200 High m.p. due to rigid triazole system

Key Insight : The thiazole ring in the target compound may enhance crystallinity compared to K-16 but reduce it relative to triazole-containing derivatives ().

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dimethylthiazol-5-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and related pharmacological effects.

Chemical Structure and Properties

The compound features a unique combination of a benzo[d][1,3]dioxole moiety and a thiazole ring, which are known to contribute to various biological activities. The chemical structure can be represented as follows:

C14H14N2O3S\text{C}_{14}\text{H}_{14}\text{N}_2\text{O}_3\text{S}

In Vitro Studies

Several studies have investigated the cytotoxic effects of compounds similar to this compound on cancer cell lines. For instance, derivatives of benzodioxole have shown significant anticancer activity against various cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 1.54 µM to 4.52 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (µM)
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
DoxorubicinMCF-74.56
This compoundHepG2< 5 (hypothetical)
This compoundHCT116< 6 (hypothetical)

The anticancer mechanisms of this compound are hypothesized to involve several pathways:

  • EGFR Inhibition : Similar compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.
  • Apoptosis Induction : Studies indicate that these compounds can induce apoptosis through the mitochondrial pathway by modulating proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : Flow cytometry analyses have demonstrated that certain derivatives can cause cell cycle arrest at the G2-M phase, leading to reduced cell proliferation .

Pharmacological Effects Beyond Anticancer Activity

Research has also highlighted other potential pharmacological effects of benzodioxole derivatives:

  • Antioxidant Activity : Some studies have reported antioxidant properties through mechanisms such as scavenging free radicals .
  • Anti-inflammatory Effects : There is evidence suggesting that these compounds may exhibit anti-inflammatory activities, which could be beneficial in treating various inflammatory diseases .

Case Studies

A notable case study involved testing a series of benzodioxole derivatives for their anticancer and antioxidant activities. The results indicated that compounds with amide functionalities exhibited stronger cytotoxic effects compared to their non-amide counterparts. Specifically, compounds with benzo[d][1,3]dioxole structures demonstrated enhanced activity against liver cancer cells (Hep3B), with some showing IC50 values significantly lower than those of established chemotherapeutics like doxorubicin .

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